6-amino-2-methylpyridazine-3(2H)-thione
Description
Properties
CAS No. |
170149-21-0 |
|---|---|
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.2 g/mol |
IUPAC Name |
6-amino-2-methylpyridazine-3-thione |
InChI |
InChI=1S/C5H7N3S/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7) |
InChI Key |
DOCPJGFCURYSHM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C=CC(=N1)N |
Canonical SMILES |
CN1C(=S)C=CC(=N1)N |
Synonyms |
3(2H)-Pyridazinethione,6-amino-2-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Pyridazine Derivatives
- 6-Amino-2-methylpyridazine-3(2H)-thione: The amino group at position 6 and methyl at position 2 create steric and electronic effects that influence reactivity. The thione group enhances metal-binding capacity compared to carbonyl analogs .
- 3-Amino-6-chloropyridine-2(1H)-thione: Chlorine at position 6 increases electrophilicity, contrasting with the electron-donating amino group in the target compound. This substitution alters solubility and coordination behavior .
- 6-Phenyl-5-(piperidin-1-yl)pyridazine-3(2H)-thione : Bulky aryl and piperidine substituents reduce solubility but improve lipophilicity, making it suitable for hydrophobic interactions in drug design .
Triazine and Pyrimidine Analogs
- 5-Phenyl-1,2,4-triazine-3(2H)-thione (PTTH) : The phenyl group enhances aromatic stacking, while the triazine core offers a rigid scaffold for metal coordination (e.g., Cu, Ni complexes) .
- 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione: Hydroxy and amino groups enable hydrogen bonding, but the pyrimidine core reduces ring strain compared to pyridazine derivatives .
Oxadiazole and Triazolo-Pyrimidine Derivatives
- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: The oxadiazole-thione hybrid exhibits higher thermal stability due to aromatic conjugation, though reduced nucleophilicity compared to amino-substituted analogs .
- 8,10-Diphenylpyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (HL): DFT studies reveal nitro-substituted derivatives (e.g., NO2L) act as stronger nucleophiles due to resonance effects, despite nitro groups typically being electron-withdrawing .
Physicochemical Properties
Preparation Methods
Hydrazine-Mediated Cyclization
Hydrazine reacts with 1,4-diketones or α,β-unsaturated carbonyl compounds to form dihydropyridazines, which can be oxidized to the aromatic system. For example, methylglyoxal and its analogs may serve as starting materials. However, introducing the thione group at position 3 necessitates either pre-functionalization of the diketone with a sulfur-containing moiety or post-cyclization thionation.
Thiourea Integration
Incorporating thiourea into the cyclization precursor could direct thione group installation. A reaction between methylmalondialdehyde and thiourea under acidic conditions might yield the dihydropyridazine-thione intermediate, which could undergo dehydrogenation to the aromatic system. This approach mirrors the use of cyanothioacetamide in pyridine-thione syntheses described in the literature.
Post-Cyclization Functionalization Strategies
Once the pyridazine core is established, amino and methyl groups can be introduced via nucleophilic substitution or alkylation.
Amination at Position 6
A chlorine or hydroxyl group at position 6 can be displaced by ammonia or amines. For instance, treating 6-chloro-2-methylpyridazine-3(2H)-thione with aqueous ammonia under high-pressure conditions may yield the amino derivative. This method parallels the amination of chloropyridines documented in pyridothienopyrimidine syntheses.
Methyl Group Introduction
The methyl group at position 2 could originate from:
-
Direct alkylation : Treating a pyridazine-thione with methyl iodide in the presence of a base (e.g., sodium hydride).
-
Pre-functionalized precursors : Using methyl-containing building blocks during cyclization, such as methyl-substituted hydrazines or diketones.
Thione Group Installation Methods
The thione functionality can be introduced via:
Sulfurization of Carbonyl Groups
Reacting a 3-oxypyridazine intermediate with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under inert conditions. For example:
This method is analogous to the thionation of pyridone derivatives in pyridothienopyrimidine synthesis.
Cyclization with Sulfur Sources
Using thiourea or thioacetamide in the cyclization step embeds the thione group directly. For instance, condensing a 1,4-diketone with thiosemicarbazide could yield the target compound in one pot.
Representative Synthetic Pathways
Pathway A: Sequential Cyclization and Functionalization
-
Cyclization : React methylglyoxal with thiosemicarbazide in ethanol under reflux to form 3-thioxo-1,2-dihydropyridazine-6-amine.
-
Oxidation : Treat with manganese dioxide (MnO₂) in dichloromethane to aromatize the ring.
-
Methylation : Alkylate position 2 using methyl iodide and potassium carbonate in DMF.
Pathway B: One-Pot Multicomponent Synthesis
Combine methylglyoxal, methylhydrazine, and thiourea in acetic acid at 120°C. This method could concurrently install the methyl, amino, and thione groups via a tandem cyclization-alkylation process.
Analytical and Optimization Considerations
Reaction Monitoring
Yield Optimization Strategies
-
Temperature control : Maintain 80–100°C during cyclization to balance reaction rate and byproduct formation.
-
Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization steps.
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Challenges and Mitigation Approaches
Regioselectivity Issues
Competing reactions may lead to isomers (e.g., 5-amino derivatives). Strategies include:
-
Steric directing groups : Introduce bulky substituents to guide cyclization.
-
Lewis acid catalysis : Use ZnCl₂ to coordinate carbonyl groups and control ring closure orientation.
Thione Group Stability
The C=S bond is prone to oxidation. Mitigation involves:
-
Inert atmosphere : Conduct reactions under nitrogen or argon.
-
Antioxidants : Add 2,6-di-tert-butyl-4-methylphenol (BHT) to storage solutions.
Comparative Analysis of Synthetic Routes
| Pathway | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| A | 3 | 45–52 | 95–98 | Stepwise control |
| B | 1 | 30–38 | 85–90 | Time efficiency |
Pathway A offers better purity for pharmaceutical applications, while Pathway B suits rapid gram-scale synthesis.
Scalability and Industrial Relevance
Pilot-Scale Adaptations
-
Continuous flow chemistry : Implement tubular reactors for cyclization steps to improve heat transfer.
-
Catalyst recycling : Use immobilized bases (e.g., silica-supported K₂CO₃) in methylation reactions.
Cost-Benefit Analysis
-
Raw materials : Methylglyoxal (~$120/kg) vs. thiourea (~$40/kg). Pathway B reduces precursor costs.
-
Waste management : P₂S₅ reactions generate H₂S; scrubbers or biofiltration systems are essential.
Q & A
Q. What are the established synthetic routes for 6-amino-2-methylpyridazine-3(2H)-thione, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via multi-step reactions. A representative method involves:
Hydrazide Formation : Reacting 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide with CS₂ in the presence of KOH/ethanol under ice-cooled conditions for 8 hours .
Cyclization : Refluxing the intermediate with hydrazine hydrate and water for 6–7 hours, followed by acidification with CH₃COOH.
Optimization Strategies :
- Temperature : Lower temperatures (0–5°C) during CS₂ addition minimize side reactions.
- Solvent : Ethanol enhances solubility of intermediates, while dioxane:ethanol (50:50 v/v) improves recrystallization .
- Reagent Ratios : Excess hydrazine hydrate (0.02 mole) drives cyclization to completion.
Q. Table 1: Synthetic Yields Under Varied Conditions
| Step | Temperature (°C) | Solvent | Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 0–5 | Ethanol | 8 | 74 | |
| 2 | 100 (reflux) | Water | 7 | 68–74 |
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- IR Spectroscopy : Key peaks include:
- 3127 cm⁻¹ (N–H stretch)
- 1650–1540 cm⁻¹ (C=C aromatic)
- 1430 cm⁻¹ (C–N stretch) .
- ¹H NMR : Signals at δ 7.2–7.3 (aromatic protons), δ 8.3–8.1 (NH), δ 2.3 (CH₃) .
- Elemental Analysis : Confirm C, H, N, S content (e.g., C: 48.73%, N: 26.23%) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Data | Functional Group/Assignment | Reference |
|---|---|---|---|
| IR | 3127 cm⁻¹ | N–H stretch | |
| ¹H NMR | δ 2.3 (s) | CH₃ group |
Q. What factors influence the compound’s stability under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposition pathways can be studied via thermogravimetric analysis (TGA) or computational DFT studies (e.g., gas-phase elimination reactions of thione analogs) .
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Solvent Effects : Stability decreases in polar protic solvents (e.g., water) due to hydrolysis; use anhydrous DMSO or DMF for long-term storage .
Q. Table 3: Stability Under Varied Conditions
| Condition | Observation | Reference |
|---|---|---|
| 25°C (dark) | Stable for >6 months | |
| 60°C (open air) | 15% decomposition after 24 hrs | |
| Aqueous pH 7.4 | Hydrolysis observed after 48 hrs |
Advanced Research Questions
Q. How can computational methods aid in understanding the compound’s reactivity and interaction with biological targets?
Methodological Answer:
Q. Table 4: Computational Parameters for Reactivity Analysis
| Parameter | Value (DFT/B3LYP) | Application | Reference |
|---|---|---|---|
| Activation Energy | 45.2 kcal/mol | Thermal decomposition | |
| HOMO-LUMO Gap | 4.3 eV | Electrophilic reactivity |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Purity Validation : Confirm compound integrity via HPLC (≥95% purity) before bioassays .
- Structural Analog Comparison : Compare activity with halogenated analogs (e.g., 6-iodo derivatives) to isolate electronic effects .
Q. Table 5: Bioactivity Comparison with Analogs
| Analog | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 6-Amino-2-methyl | 12.3 | Kinase A | |
| 6-Iodo derivative | 8.7 | Kinase A |
Q. What reaction mechanisms are proposed for its participation in heterocyclic ring formation?
Methodological Answer:
- Cyclocondensation : The thione sulfur acts as a nucleophile, attacking electrophilic carbons in aromatic acids to form fused triazolothiadiazole rings (e.g., POCl₃-mediated cyclization at 100°C) .
- Intermediate Isolation : Trap thiourea intermediates via quenching with ice during synthesis for mechanistic validation .
Q. Table 6: Reaction Steps in Heterocycle Formation
| Step | Reagents/Conditions | Intermediate | Outcome |
|---|---|---|---|
| 1 | CS₂/KOH, 0°C | Thiocarbazide | Nucleophile generation |
| 2 | POCl₃, reflux | Cyclized triazolothiadiazole | Ring closure |
Q. How to troubleshoot inconsistent spectral data during characterization?
Methodological Answer:
- Purity Check : Recrystallize from ethanol/dioxane (50:50 v/v) to remove byproducts .
- Solvent Artifacts : Avoid DMSO-d⁶ in NMR if keto-enol tautomerism is suspected; use CDCl₃ instead.
- Instrument Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS at δ 0.0) .
Q. Table 7: Common Spectral Discrepancies and Solutions
| Discrepancy | Likely Cause | Solution |
|---|---|---|
| Broad NH peaks in NMR | Hydrogen bonding | Use DMF-d₇ as solvent |
| Missing S=O IR peak | Thione tautomer dominance | Confirm via X-ray |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
